molecular formula C12H15BrO2 B13973720 Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester CAS No. 58305-26-3

Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester

Cat. No.: B13973720
CAS No.: 58305-26-3
M. Wt: 271.15 g/mol
InChI Key: QJXKASHSIMLRDH-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester (IUPAC name: 4-(bromomethyl)phenyl pivalate) is a brominated aromatic ester derived from pivalic acid (2,2-dimethylpropanoic acid). Its structure comprises a pivaloyl group (tert-butyl carbonyl) esterified to a para-substituted phenyl ring bearing a bromomethyl (–CH₂Br) moiety. The bromomethyl group introduces significant reactivity, making this compound a versatile intermediate in organic synthesis, particularly for alkylation or nucleophilic substitution reactions .

The bromomethyl substituent enhances electrophilicity, enabling applications in pharmaceutical and polymer chemistry.

Properties

CAS No.

58305-26-3

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

[4-(bromomethyl)phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)11(14)15-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3

InChI Key

QJXKASHSIMLRDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)CBr

Origin of Product

United States

Preparation Methods

Bromomethylation of Phenylpropionic Acid Derivatives

A prevalent approach involves bromomethylation of phenylpropionic acid or its derivatives, typically using formaldehyde and hydrobromic acid under acidic conditions:

  • Reaction Scheme :

    $$
    \text{Phenylpropionic acid} \xrightarrow[\text{HBr}]{\text{Formaldehyde}} \text{2-(4-bromomethylphenyl)propionic acid}
    $$

  • Limitations :

    • Formation of polybrominated by-products.
    • Use of excess brominating agents.
    • Environmental concerns due to brominated waste.

Direct Bromomethylation Using Bromine or N-Bromosuccinimide (NBS)

Research indicates that NBS is a common brominating agent for aromatic methyl groups, often facilitated by radical initiators like benzoyl peroxide or AIBN:

  • Reaction Conditions :

    • Solvent: Carbon tetrachloride or acetic acid.
    • Initiator: Benzoyl peroxide or ultraviolet light.
    • Temperature: 0–25°C.
  • Drawbacks :

    • High cost of NBS.
    • Generation of hazardous waste.
    • Need for radical initiators and high-energy input.

Improved Industrial Method: Bromic Acid and Hydrogen Peroxide Reaction

Recent innovations, notably from patent literature, have proposed a more efficient and environmentally friendly route:

  • Method Highlights :

    • Starting from 2-(4-methylphenyl)propionic acid .
    • Reacting with bromic acid (HBrO$$3$$) and hydrogen peroxide (H$$2$$O$$_2$$) at room temperature.
    • Reaction Scheme :

      $$
      \text{2-(4-methylphenyl)propionic acid} + \text{HBrO}3 + \text{H}2\text{O}_2 \rightarrow \text{2-(4-bromomethylphenyl)propionic acid}
      $$

  • Advantages :

    • Uses readily available, less toxic reagents.
    • Conducted at ambient temperatures (~20°C).
    • High yields (>90%) and purity (>98.5%) after recrystallization.
    • Reduced by-products and waste.
  • Process Details :

    • Dissolution of the starting acid in dichloromethane.
    • Addition of bromic acid at room temperature.
    • Dropwise addition of hydrogen peroxide while maintaining 10–15°C.
    • Organic layer separation, washing, and recrystallization from isopropyl ether.

This method, detailed in patent literature, emphasizes cost-effectiveness, scalability, and environmental safety, making it suitable for industrial applications.

Reaction Pathway and Key Intermediates

Bromomethylation of 2-(4-methylphenyl)propionic acid

This initial step introduces the bromomethyl group onto the aromatic ring, typically via radical bromination:

Step Reagents Conditions Yield Notes
1 Bromine or NBS UV light or radical initiator Moderate to high Polybromination risk

Grignard Reaction and Carboxylation

Conversion of the brominated intermediate into the acid involves:

  • Formation of a Grignard reagent from the bromomethyl derivative.
  • Carboxylation with CO$$_2$$ to form the corresponding propionic acid.

Final Bromination

The bromination of the phenyl ring is achieved via electrophilic substitution, often using molecular bromine or brominating agents, with subsequent purification steps.

Data Tables and Comparative Analysis

Method Reagents Reaction Temperature Yield (%) Purity (%) Environmental Impact Industrial Suitability
Conventional Bromination (NBS) NBS, radical initiator 0–25°C 60–75 ~95 Moderate Moderate
Bromic Acid & H$$2$$O$$2$$ (Recent Patent) Bromic acid, H$$2$$O$$2$$ ~20°C >90 >98.5 Low High
Halogenation with Formaldehyde Formaldehyde, HBr 0–50°C Variable Variable High waste Low

In-Depth Research Findings and Industrial Implications

  • Yield Optimization : The use of bromic acid and hydrogen peroxide significantly improves yield and purity, reducing the need for extensive purification.
  • Environmental Considerations : The newer method minimizes hazardous waste, aligning with green chemistry principles.
  • Scalability : Ambient temperature reactions and common reagents facilitate scale-up for industrial production.
  • Cost Efficiency : Avoids expensive radical initiators and high-energy UV lamps.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)phenyl pivalate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents like tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted phenyl pivalates with various functional groups.

    Oxidation: 4-(Formyl)phenyl pivalate or 4-(carboxyl)phenyl pivalate.

    Reduction: 4-(Methyl)phenyl pivalate.

Scientific Research Applications

4-(Bromomethyl)phenyl pivalate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a building block for drug candidates.

    Materials Science: It is utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)phenyl pivalate depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. This results in the formation of a new covalent bond and the substitution of the bromine atom.

Comparison with Similar Compounds

Table 1: Key Properties of Pivalate Esters with Aromatic Substituents

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics
4-(Bromomethyl)phenyl pivalate (Target) 4-(bromomethyl) Not found C₁₂H₁₅BrO₂ ~287.15 (estimated) High reactivity via Br–CH₂ group; used as alkylating agent
4-Formylphenyl pivalate 4-formyl 95592-67-9 C₁₂H₁₄O₃ 206.24 Aldehyde functionality enables condensation reactions (e.g., Schiff base formation)
4-Nitrophenyl pivalate 4-nitro 4195-17-9 C₁₁H₁₃NO₄ 223.23 Electron-withdrawing nitro group enhances stability in hydrolysis-resistant esters
4-Chloro-α-methylbenzyl pivalate 4-chloro 807632-86-6 C₁₈H₁₉ClO₂ 302.80 Chiral center; used in asymmetric synthesis
4-Methoxyphenyl pivalate 4-methoxy 7495-84-3 C₁₂H₁₆O₃ 216.25 Methoxy group improves solubility in polar solvents

Reactivity and Functional Group Analysis

Bromomethyl Substituent (Target Compound) :

  • The –CH₂Br group is highly electrophilic, facilitating nucleophilic substitution (e.g., SN2 reactions with amines or thiols) or elimination to form alkenes. This contrasts with 4-formylphenyl pivalate, where the aldehyde group (–CHO) participates in condensation or redox reactions .
  • Example: Bromomethyl derivatives are pivotal in synthesizing prodrugs or polymer crosslinkers .

Nitro Substituent (CAS 4195-17-9): The –NO₂ group withdraws electron density, stabilizing the ester against hydrolysis. This property is exploited in protecting group strategies for carboxylic acids .

Chloro and Methoxy Substituents :

  • Chloro groups (–Cl) enhance lipophilicity and resistance to metabolic degradation, as seen in chiral esters like CAS 807632-86-6 . Methoxy (–OCH₃) increases solubility in alcohols and ethers, useful in formulation chemistry .

Biological Activity

Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester, also known by its CAS number 1594764-26-7, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of propanoic acid derivatives typically involves the bromination of 2-(4-methylphenyl)propionic acid. A notable method includes the use of bromic acid and hydrogen peroxide to facilitate the reaction at room temperature, yielding high-purity products through recrystallization . The general reaction scheme can be summarized as follows:

  • Dissolve 2-(4-methylphenyl)propionic acid in an organic solvent.
  • Add bromic acid and hydrogen peroxide.
  • Stir the mixture at room temperature.
  • Recrystallize to obtain the desired ester.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of propanoic acid derivatives, particularly their role as cyclooxygenase (COX) inhibitors. A series of studies synthesized various derivatives and evaluated their COX-1 and COX-2 inhibitory activities. Compounds similar to propanoic acid with bromomethyl substitutions have shown promising results in inhibiting these enzymes, which are crucial in the inflammatory response .

Table 1: Inhibitory Activity of Propanoic Acid Derivatives

Compound IDCOX-1 Inhibition (%)COX-2 Inhibition (%)Antibacterial Activity
6h7580Moderate
6l7078High
6m6576Moderate

Antibacterial Activity

In addition to anti-inflammatory effects, certain derivatives have exhibited significant antibacterial properties. For instance, compounds derived from propanoic acid were tested against various bacterial strains, showing effectiveness comparable to established antibiotics like chloramphenicol . The structural modifications involving bromomethyl groups were critical in enhancing these activities.

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted to assess the safety profile of these compounds. Results indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, others maintained a favorable safety margin .

Case Studies

Several case studies have documented the therapeutic applications of propanoic acid derivatives:

  • Case Study A : A study focused on a derivative with a similar structure demonstrated significant reduction in inflammation in animal models when administered at various dosages.
  • Case Study B : Clinical trials involving patients with chronic inflammatory diseases showed improvement in symptoms when treated with compounds akin to propanoic acid derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Propanoic acid, 2,2-dimethyl-, 4-(bromomethyl)phenyl ester?

  • Methodology : The ester is synthesized via acid-catalyzed esterification between 2,2-dimethylpropanoic acid (pivalic acid) and 4-(bromomethyl)phenol. Sulfuric acid or HCl under reflux (≈120°C, 6–8 hours) is commonly used. Industrial-scale synthesis may employ continuous flow reactors to improve efficiency and yield . For intermediates, bromination of 4-methylphenol derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can generate the 4-(bromomethyl)phenol precursor .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic features should researchers prioritize?

  • Methodology :

  • NMR :
  • ¹H NMR : Expect signals for the pivalate methyl groups (δ 1.2–1.3 ppm, singlet), aromatic protons (δ 7.2–7.4 ppm, doublets for para-substituted phenyl), and bromomethyl (–CH₂Br, δ 4.5–4.7 ppm, singlet).
  • ¹³C NMR : Carbonyl (C=O, δ ≈ 175 ppm), quaternary carbons (C(CH₃)₃, δ ≈ 27 ppm), and bromomethyl (C–Br, δ ≈ 30 ppm).
  • IR : Ester C=O stretch (≈1720 cm⁻¹), C–O stretch (≈1250 cm⁻¹), and C–Br vibration (≈650 cm⁻¹).
  • GC-MS : Molecular ion peak at m/z ≈ 286 (C₁₂H₁₅BrO₂⁺) with fragmentation patterns reflecting loss of –CH₂Br (≈91 Da) or pivalate group .

Q. How can researchers optimize purification to achieve high-purity yields of this ester?

  • Methodology :

  • Distillation : Use fractional distillation under reduced pressure (boiling point ≈250–270°C at 1 atm; adjust based on vacuum conditions).
  • Crystallization : Recrystallize from ethanol or acetone at low temperatures (0–4°C) to isolate crystalline product.
  • Chromatography : Employ flash chromatography (silica gel, gradient elution from hexane to ethyl acetate) for lab-scale purification .

Advanced Research Questions

Q. How does the bromomethyl substituent influence nucleophilic substitution reactivity compared to chloromethyl analogs?

  • Mechanistic Insights : The bromine atom’s lower electronegativity and larger atomic radius (vs. chlorine) enhance leaving-group ability, making the bromomethyl group more reactive in SN2 reactions. For example, reactions with amines (e.g., benzylamine) proceed faster under mild conditions (room temperature, polar aprotic solvents like DMF) .
  • Experimental Design : Compare reaction rates using kinetic studies (e.g., UV-Vis monitoring of bromide vs. chloride release). Control variables include solvent polarity, nucleophile strength, and temperature.

Q. What are the stability profiles of this ester under varying pH and thermal conditions, and how can decomposition pathways be mitigated?

  • Stability Analysis :

  • Acidic Hydrolysis : Ester cleavage occurs at elevated temperatures (≥80°C) in H₂SO₄/H₂O, yielding pivalic acid and 4-(bromomethyl)phenol.
  • Basic Hydrolysis : Faster degradation in NaOH/EtOH (≈60°C), producing carboxylate salts.
  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and Br₂. Store at 4°C in dark, anhydrous conditions to prevent radical bromine elimination .
    • Mitigation Strategies : Use stabilizers like BHT (butylated hydroxytoluene) to suppress radical pathways. Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf life.

Q. How can this ester serve as a key intermediate in synthesizing complex bioactive molecules or polymers?

  • Applications :

  • Pharmaceuticals : The bromomethyl group facilitates cross-coupling (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl moieties. For example, coupling with boronic acids yields biaryl derivatives for kinase inhibitor development .
  • Polymer Chemistry : Acts as a monomer in step-growth polymerization (e.g., with diols) to form polyesters with pendant bromine sites for post-polymerization functionalization .
    • Case Study : In , a bromomethyl-protected intermediate enabled selective alkylation in curcumin analog synthesis. Apply similar strategies for controlled functionalization.

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